N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h6-9H,4-5,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEXVOVJJGMKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butanamide Group: The final step involves the reaction of the substituted indole with butanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide with three related butanamide derivatives described in Pharmacopeial Forum (2017) . Key structural and functional differences are highlighted:
Table 1: Structural and Functional Comparison
Structural Analysis
Core Backbone: The target compound features a simpler butanamide backbone compared to the diphenylhexan chains in Compounds m, n, and o. The indole substituent in the target compound contrasts with the dimethylphenoxy acetamido and tetrahydro-pyrimidinyl groups in Compounds m, n, and o. The indole’s aromaticity and electron-rich nature may facilitate π-π stacking interactions absent in the compared compounds.
Functional Groups: The 1,2-dimethylindole group in the target compound likely increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. In contrast, Compounds m, n, and o incorporate polar groups like hydroxy and acetamido, which enhance aqueous solubility but may limit CNS penetration .
Stereochemistry :
- Compounds m, n, and o exhibit complex stereochemistry (e.g., (R)- or (S)-configurations at multiple centers), which could lead to divergent binding modes in chiral environments. The target compound lacks specified stereocenters, simplifying synthesis but possibly reducing selectivity.
Physicochemical Properties
| Property | Target Compound | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Molecular Weight | ~260 g/mol | ~650 g/mol | ~620 g/mol | ~620 g/mol |
| logP (Estimated) | 3.5 | 4.2 | 3.8 | 3.8 |
| Hydrogen Bond Donors | 1 | 3 | 4 | 4 |
Note: Data estimated using structural analogs and computational models.
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide, an indole derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Substitution Reactions : The core undergoes methylation at the 1 and 2 positions using methyl iodide in the presence of a base like potassium carbonate.
- Amidation : The final step involves amidation with butanoyl chloride in the presence of a base such as triethylamine to yield the desired compound.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate their activity and lead to diverse biological effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro studies have indicated that it effectively suppresses COX-2 activity, comparable to established anti-inflammatory drugs .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential. Research indicates that it exhibits activity against a range of bacterial strains, suggesting its utility as an antimicrobial agent.
Case Studies
Several case studies illustrate the biological activity of indole derivatives:
- Anticancer Study : A study on a related compound showed a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology.
- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, this compound demonstrated significant reductions in edema comparable to indomethacin .
- Antimicrobial Evaluation : An investigation into its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling the indole core (1,2-dimethyl-1H-indole) with a butanamide side chain via reductive amination or nucleophilic substitution. Key intermediates, such as 5-(aminomethyl)-1,2-dimethyl-1H-indole, should be purified using column chromatography and characterized via H/C NMR and HRMS. For example, structurally analogous indole derivatives (e.g., 10j–10m in ) were confirmed using NMR to validate substitution patterns and regiochemistry .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) or advanced spectroscopic techniques (e.g., 2D NMR, such as H-H COSY and HMBC) are critical. For related compounds, crystallographic data (e.g., ) resolved ambiguities in sulfonamide-indole interactions, which could inform analogous analyses for this compound .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Methodological Answer : Use apoptosis assays (e.g., Annexin V/PI staining) or protein-binding studies (e.g., surface plasmon resonance) to assess interactions with targets like Bcl-2/Mcl-1, as seen in indole-based anticancer derivatives (). Dose-response curves and IC calculations should follow OECD guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal methods:
- In vitro : Compare results across multiple cell lines (e.g., MCF-7 vs. HepG2).
- In silico : Perform molecular docking to predict binding affinities to Bcl-2/Mcl-1 (as in ’s SAR studies) .
- Analytical : Quantify compound stability in assay media via LC-MS to rule out degradation artifacts .
Q. What strategies optimize the crystallization of this compound for X-ray studies?
- Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) and employ vapor diffusion techniques. SHELXL refinement ( ) is recommended for resolving disorder in the indole methyl groups. For example, achieved high-resolution data for a sulfonamide-indole derivative using similar protocols .
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : Use HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA). Reference impurity standards (e.g., ’s butanamide-related impurities) for spiking experiments. HRMS can confirm molecular formulas of unknown peaks .
Safety and Handling Considerations
- Toxicity Data : While specific toxicity data for this compound is limited, structurally related indole derivatives () require handling in a fume hood with PPE (gloves, lab coat) .
- Storage : Store at –20°C under inert atmosphere (N or Ar) to prevent oxidation of the indole ring .
Key Research Challenges
- Synthetic Efficiency : Low yields in analogous compounds (e.g., 6–17% in ) suggest optimization of coupling reactions (e.g., catalyst screening) is critical .
- Biological Specificity : Substituent effects (e.g., 1,2-dimethyl vs. 5-methoxy groups) may alter target selectivity, requiring iterative SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
